molecular formula C27H55N3O4 B12710703 (2-Hydroxyethyl)ammonium 3-(2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy)propionate CAS No. 94108-87-9

(2-Hydroxyethyl)ammonium 3-(2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy)propionate

Cat. No.: B12710703
CAS No.: 94108-87-9
M. Wt: 485.7 g/mol
InChI Key: GRVBVJGBFCOGMJ-UHFFFAOYSA-N
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Description

(2-Hydroxyethyl)ammonium 3-(2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy)propionate is a complex organic compound with a unique structure that combines an imidazole ring with a long alkyl chain and an ammonium group. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxyethyl)ammonium 3-(2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy)propionate typically involves multiple steps. The initial step often includes the preparation of 2-heptadecyl-4,5-dihydro-1H-imidazole, which is then reacted with ethylene oxide to form the ethoxy derivative. This intermediate is further reacted with 3-chloropropionic acid to yield the final product. The reaction conditions usually involve controlled temperatures and the use of solvents like ethanol or benzene .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxyethyl)ammonium 3-(2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy)propionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted imidazole derivatives .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for versatile chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, (2-Hydroxyethyl)ammonium 3-(2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy)propionate is studied for its potential antimicrobial properties. It has shown promise in inhibiting the growth of certain bacteria and fungi.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with biological membranes and proteins makes it a candidate for drug delivery systems and antimicrobial agents.

Industry

In industrial applications, this compound is used as a surfactant and emulsifying agent. Its amphiphilic nature allows it to stabilize emulsions and enhance the solubility of hydrophobic compounds.

Mechanism of Action

The mechanism of action of (2-Hydroxyethyl)ammonium 3-(2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy)propionate involves its interaction with cellular membranes and proteins. The long alkyl chain allows it to embed into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the imidazole ring can interact with various enzymes and proteins, inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

    2-Heptadecyl-4,5-dihydro-1H-imidazole: A precursor in the synthesis of the target compound.

    2-Heptadecylimidazoline: Similar structure but lacks the ethoxy and propionate groups.

Uniqueness

The uniqueness of (2-Hydroxyethyl)ammonium 3-(2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy)propionate lies in its combination of an imidazole ring, a long alkyl chain, and an ammonium group. This unique structure imparts distinct physicochemical properties, making it versatile for various applications.

Properties

CAS No.

94108-87-9

Molecular Formula

C27H55N3O4

Molecular Weight

485.7 g/mol

IUPAC Name

3-[2-(2-heptadecyl-4,5-dihydroimidazol-1-yl)ethoxy]propanoate;2-hydroxyethylazanium

InChI

InChI=1S/C25H48N2O3.C2H7NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-26-19-20-27(24)21-23-30-22-18-25(28)29;3-1-2-4/h2-23H2,1H3,(H,28,29);4H,1-3H2

InChI Key

GRVBVJGBFCOGMJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC1=NCCN1CCOCCC(=O)[O-].C(CO)[NH3+]

Origin of Product

United States

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